Computational Physicochemical Differentiation: XLogP3 and Molecular Weight Comparison Against the 5-Unsubstituted Analog
The presence of the 5-bromo substituent on the nicotinamide ring of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide results in a computed XLogP3 of 1.5 and a molecular weight of 331.17 g/mol [1]. By contrast, the 5-unsubstituted analog, N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide, would be predicted to have a significantly lower XLogP3 (estimated ~0.5–0.8 based on fragment contributions) and a molecular weight approximately 80 Da lower [1][2]. This ~0.7–1.0 log unit increase in lipophilicity directly influences membrane permeability and nonspecific protein binding, parameters that are often decisive in cell-based assay performance and in vivo pharmacokinetics [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.5; MW = 331.17 g/mol |
| Comparator Or Baseline | 5-unsubstituted analog (N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide): XLogP3 estimated ~0.5–0.8, MW ~251 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.7–1.0; ΔMW ≈ +80 g/mol |
| Conditions | Computed using XLogP3 3.0 (PubChem) and fragment-based estimation for the comparator. |
Why This Matters
The elevated lipophilicity of the brominated compound makes it particularly suitable for targets located in lipid-rich environments or for assays where improved membrane penetration is required, differentiating it from more polar, unsubstituted analogs.
- [1] PubChem Compound Summary for CID 71790684, 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide. National Center for Biotechnology Information. Accessed 2026-05-11. View Source
- [2] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 2024, 21, 1-20. View Source
